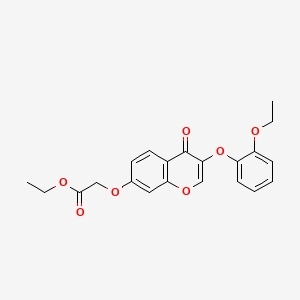

ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOVKUUOSLTMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.

Introduction of the Ethoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 2-ethoxyphenol in the presence of a base, such as potassium carbonate, to introduce the ethoxyphenoxy group.

Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base, such as sodium hydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetate moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differences are summarized below:

Key Observations:

- Substituent Effects: The 2-ethoxyphenoxy group in the target compound increases steric hindrance and electron density compared to phenyl or methoxyphenyl groups in analogs .

Physicochemical and Spectral Properties

Biological Activity

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound belonging to the class of chromenone derivatives. Its structure features a chromenone core, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

Molecular Characteristics

- Molecular Weight : 398.4 g/mol

- InChI : InChI=1S/C20H18O7/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 .

The biological activity of this compound is attributed to its interaction with various molecular targets. The chromenone structure is recognized for its ability to inhibit enzymes and modulate receptor activity, potentially affecting pathways involved in inflammation and cancer cell proliferation.

Antioxidant Activity

Studies indicate that compounds within the chromenone family exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

In vitro studies have reported that ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetate exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits COX and LOX; reduces cytokine levels | |

| Anticancer | Induces apoptosis; inhibits proliferation |

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetate) using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with ethyl 2-(3-(2-ethoxyphenoxy)-4H-chromenone acetate led to a marked decrease in TNF-alpha and IL6 levels, confirming its anti-inflammatory efficacy.

Case Study 3: Cancer Cell Line Testing

Testing against various cancer cell lines (e.g., MCF7, HeLa), ethyl 2-(3-(2-Ethoxyphenoxy)-4H-chromenone acetate showed IC50 values in the micromolar range, indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.